2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid
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Overview
Description
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is an organic compound with the molecular formula C14H13ClO4. It is a derivative of benzoic acid and contains a chlorophenoxy group, which is known for its applications in various chemical and biological fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid typically involves the esterification of benzoic acid with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the chlorophenoxy group.
Scientific Research Applications
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)benzoic acid: Similar structure but lacks the 2-methylpropanoyl group.
2-(4-Chlorophenoxy)-2-methylpropanoic acid: Similar structure but lacks the benzoic acid moiety.
(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of benzoic acid.
Uniqueness
2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid is unique due to its combination of a benzoic acid moiety with a chlorophenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52160-84-6 |
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Molecular Formula |
C17H15ClO5 |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15ClO5/c1-17(2,23-12-9-7-11(18)8-10-12)16(21)22-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) |
InChI Key |
IUARHVXKYGPXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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